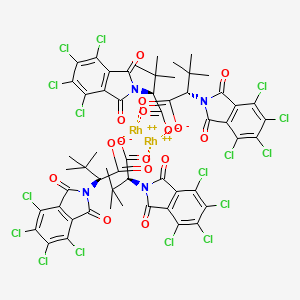![molecular formula C34H40O6 B12301315 (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphényl)dodéc-2-ényl]-6-méthoxyphényl]-3-(4-hydroxyphényl)prop-2-én-1-one est un composé organique complexe caractérisé par plusieurs groupes hydroxyle, un groupe méthoxy et un système conjugué de doubles liaisons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphényl)dodéc-2-ényl]-6-méthoxyphényl]-3-(4-hydroxyphényl)prop-2-én-1-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure de base du phénylprop-2-én-1-one, suivie de l'introduction de groupes hydroxyle et méthoxy par des réactions de fonctionnalisation sélective. Les réactifs couramment utilisés dans ces étapes comprennent les phénols, les aldéhydes et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, notamment l'utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité de chaque étape, impliquant souvent le contrôle de la température, la sélection du solvant et des processus de purification tels que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphényl)dodéc-2-ényl]-6-méthoxyphényl]-3-(4-hydroxyphényl)prop-2-én-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les doubles liaisons dans le système conjugué peuvent être réduites en liaisons simples, modifiant les propriétés électroniques du composé.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, et des nucléophiles comme les halogénures ou les amines. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l'utilisation de catalyseurs pour améliorer les vitesses de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés saturés. Les réactions de substitution peuvent introduire une variété de groupes fonctionnels, conduisant à un éventail diversifié de produits.
Applications de la recherche scientifique
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphényl)dodéc-2-ényl]-6-méthoxyphényl]-3-(4-hydroxyphényl)prop-2-én-1-one présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Enquête sur ses activités biologiques potentielles, notamment ses propriétés antioxydantes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que des activités anticancéreuses ou antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur pour divers produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphényl)dodéc-2-ényl]-6-méthoxyphényl]-3-(4-hydroxyphényl)prop-2-én-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et méthoxy du composé peuvent participer à des liaisons hydrogène et à d'autres interactions avec des molécules biologiques, affectant potentiellement l'activité enzymatique ou les voies de signalisation. Le système conjugué de doubles liaisons peut également jouer un rôle dans ses propriétés électroniques et sa réactivité.
Applications De Recherche Scientifique
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or signaling pathways. The conjugated system of double bonds may also play a role in its electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Composés similaires
Composé E lié à l'adapalène : Un composé présentant des caractéristiques structurales similaires, utilisé dans des applications pharmaceutiques.
Halure de plomb de méthylammonium : Un autre composé à structure complexe, utilisé dans diverses applications technologiques.
Unicité
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphényl)dodéc-2-ényl]-6-méthoxyphényl]-3-(4-hydroxyphényl)prop-2-én-1-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son système conjugué, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C34H40O6 |
|---|---|
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+ |
Clé InChI |
NVLDQJNCARJUPM-NRLZKTNLSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O |
SMILES canonique |
CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[13-Acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B12301238.png)
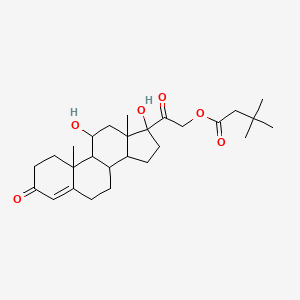
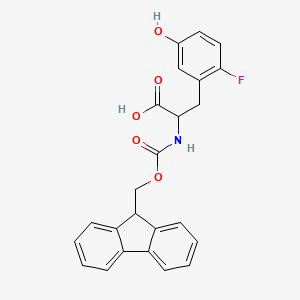
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)
![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)
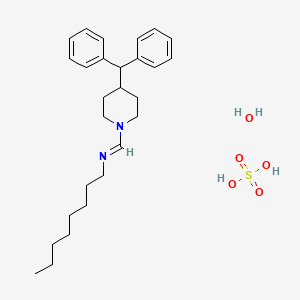
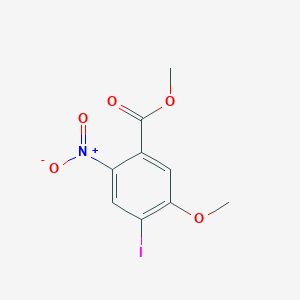
![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
